molecular formula C11H12ClNO B018508 6-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride CAS No. 103661-41-2

6-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

Cat. No.: B018508
CAS No.: 103661-41-2
M. Wt: 209.67 g/mol
InChI Key: VUKMNIOOXGNWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound with the molecular formula C11H11ClN. It is a derivative of quinoline and is commonly used in scientific research applications.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride involves the formation of a covalent bond between the carbonyl group of the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been linked to improved cognitive function, as mentioned earlier, and has also been shown to have potential neuroprotective effects. Additionally, it has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.

Future Directions

There are several potential future directions for research involving 6-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to investigate the compound's anti-inflammatory properties and its potential use in the treatment of various inflammatory conditions. Finally, more studies could be conducted to investigate the safety and toxicity of this compound and its potential use in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound with a variety of potential scientific research applications. Its ability to selectively inhibit the activity of specific enzymes has made it a valuable tool in studying the role of these enzymes in various biological processes. While there are potential advantages to using this compound in lab experiments, it is important to use appropriate safety precautions due to its potential toxicity. Overall, further research is needed to fully understand the potential applications of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 6-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride involves the reaction of 6-methylquinoline with thionyl chloride and phosphorus pentachloride. The reaction takes place at high temperatures and typically yields a white crystalline solid.

Scientific Research Applications

6-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function.

Properties

103661-41-2

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride

InChI

InChI=1S/C11H12ClNO/c1-8-4-5-10-9(7-8)3-2-6-13(10)11(12)14/h4-5,7H,2-3,6H2,1H3

InChI Key

VUKMNIOOXGNWJG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)Cl

synonyms

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-6-methyl- (9CI)

Origin of Product

United States

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